![molecular formula C17H16F2N4O2 B2641143 5-((2,5-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941972-30-1](/img/structure/B2641143.png)

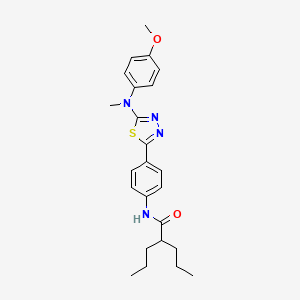

5-((2,5-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

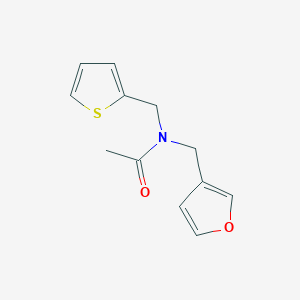

The compound “5-((2,5-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative . Pyrimidine derivatives have been found to have various biological activities and are key structural fragments of antiviral agents .

Synthesis Analysis

The synthesis of similar pyrimidine derivatives involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound by diazotization of the obtained intermediate with a green and safer reagent .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains difluorophenyl and amino groups, which can influence its chemical properties and biological activities .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by various factors such as the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the difluorophenyl and amino groups could influence its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Ring Cleavage Reactions : Kinoshita, T., et al. explored ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives, which could be relevant for understanding the reactivity and potential synthetic pathways involving similar pyrimidine derivatives (Kinoshita et al., 1989).

- Facile Construction of Substituted Pyrimido[4,5-d]pyrimidones : Hamama, W., et al. discussed the synthesis of substituted pyrimido[4,5-d]pyrimidin-2,4-diones, which highlights the versatility of pyrimidine derivatives in synthesizing complex heterocyclic structures (Hamama et al., 2012).

Biological Activities

- Antibacterial and Antifungal Activities : Aksinenko, A., et al. synthesized bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones and evaluated their antimicrobial activities, indicating the potential of pyrimidine derivatives in developing new antimicrobial agents (Aksinenko et al., 2016).

- Optical and Nonlinear Optical Properties : Mohan, B., et al. investigated pyrimidine-based bis-uracil derivatives for their potential in optical, nonlinear optical, and drug discovery applications, demonstrating the multifaceted applications of pyrimidine derivatives (Mohan et al., 2020).

Material Science and Catalysis

- Pyrazole Based Pyrido[2,3-d]pyrimidine-diones Synthesis : Heravi, M., et al. reported on a green synthesis approach for pyrazole based pyrido[2,3-d]pyrimidine-diones, showcasing the adaptability of pyrimidine derivatives in green chemistry and catalysis (Heravi et al., 2016).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound “5-((2,5-difluorophenyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrido[2,3-d]pyrimidine derivative. Compounds of this class have been known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, and hypotensive effects .

Mode of Action

For example, some are known to inhibit tyrosine kinases and cyclin-dependent kinases .

Biochemical Pathways

Given its structural similarity to other pyrido[2,3-d]pyrimidines, it might be involved in pathways related to cell proliferation, inflammation, and microbial growth .

Pharmacokinetics

The presence of fluorine atoms in the molecule could potentially enhance its metabolic stability and bioavailability .

Result of Action

Based on the known activities of similar compounds, it might have effects on cell growth, inflammation, and microbial activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of the compound. The presence of electron-withdrawing groups (like fluorine) in the molecule can affect its reactivity .

Biochemische Analyse

Biochemical Properties

It is known that similar compounds in its class interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Compounds in its class have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

5-(2,5-difluoroanilino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N4O2/c1-4-9-8-20-15-13(16(24)23(3)17(25)22(15)2)14(9)21-12-7-10(18)5-6-11(12)19/h5-8H,4H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMROLCJJKYIQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1NC3=C(C=CC(=C3)F)F)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-phenyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine](/img/structure/B2641064.png)

![4-{2-[(4-chlorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2641066.png)

![7-fluoro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2641067.png)

![7-Chloro-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2641072.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2641074.png)

![2-(Difluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B2641079.png)

![2-amino-4-(3-chlorophenyl)-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2641080.png)